Cimifugin beta-D-glucopyranoside

Pharmacokinetics Chromone Glycoside Absorption Comparative Bioavailability

Researchers requiring chromone glycosides with authentic prodrug pharmacokinetics should select this compound over cimifugin aglycone. The 7-O-β-D-glucopyranosyl substitution enables dual-entity systemic exposure-intact glycoside plus aglycone metabolite-unattainable with cimifugin monomer alone. • Natural prodrug: delivers intact glycoside (Tmax 0.50 min, t₁/₂ 2.84 min) + cimifugin aglycone (Tmax 6.00 min, t₁/₂ 8.08 min) in vivo • Validated pharmacopoeia marker: HPLC ≥98%, linear range 0.0107-0.2130 μg (r>0.999), recovery 105.98% (RSD 1.75%) • MRGPRX2 antagonist: reduces β-hexosaminidase release to 57.01% at 10-100 μM in RBL-2H3 degranulation assays

Molecular Formula C22H28O11
Molecular Weight 468.4 g/mol
Cat. No. B13390578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimifugin beta-D-glucopyranoside
Molecular FormulaC22H28O11
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3
InChIKeyXIUVHOSBSDYXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimifugin beta-D-glucopyranoside Procurement Guide


Cimifugin beta-D-glucopyranoside (synonym: prim-O-glucosylcimifugin, cimifugin 7-glucoside; CAS 80681-45-4; molecular formula C22H28O11; molecular weight 468.45) is a chromone glycoside that constitutes one of the major bioactive constituents isolated from the roots of Saposhnikovia divaricata (Fangfeng) [1]. As the 7-O-β-D-glucopyranoside derivative of the aglycone cimifugin, this compound is distinguished by the presence of a glucose moiety attached to the chromone core, which fundamentally alters its physicochemical properties and pharmacokinetic behavior relative to non-glycosylated chromone analogs . It serves as a designated quality control marker in multiple pharmacopoeial monographs and has been employed as a reference standard for the authentication and standardization of Saposhnikoviae Radix preparations [2].

Cimifugin beta-D-glucopyranoside Substitution Risks


Cimifugin beta-D-glucopyranoside is not interchangeable with its aglycone cimifugin or with structurally related chromone glycosides such as 4′-O-β-D-glucosyl-5-O-methylvisamminol. The 7-O-β-D-glucopyranosyl substitution confers substantially higher aqueous solubility and alters the compound's absorption kinetics, metabolic fate, and tissue distribution profile . Critically, upon oral administration, cimifugin beta-D-glucopyranoside undergoes partial hydrolysis to cimifugin during intestinal absorption, functioning as a natural prodrug that delivers both the intact glycoside and the aglycone metabolite to systemic circulation [1]. This dual-entity pharmacokinetic behavior produces exposure parameters that differ significantly from those obtained after administration of cimifugin monomer alone, with absorption and elimination phases being markedly prolonged when delivered via the glycoside form [1]. Furthermore, the three major chromones from Saposhnikovia divaricata—cimifugin beta-D-glucopyranoside, cimifugin, and 5-O-methylvisamminoside—exhibit distinct adsorption behaviors on macroporous resins and different recovery yields during preparative isolation, confirming that their physicochemical identities are not equivalent [2].

Cimifugin beta-D-glucopyranoside Comparative Evidence


Pharmacokinetics: Glycoside vs. Aglycone

In a direct comparative pharmacokinetic study, rats received oral administration of Radix Saposhnikoviae (RS) extract containing both compounds. The aglycone cimifugin achieved a Cmax of 1.86 ± 0.18 μg/mL and an AUC₀–∞ of 32.61 ± 6.41 μg/mL·min, while cimifugin beta-D-glucopyranoside (prim-O-glucosylcimifugin) exhibited a markedly lower Cmax of 0.36 ± 0.07 μg/mL and an AUC₀–∞ of 0.56 ± 0.08 μg/mL. Tmax for the glycoside was 0.50 ± 0.00 min versus 6.00 ± 1.27 min for cimifugin. The half-life (T₁/₂) of the glycoside was 2.84 ± 0.85 min compared to 8.08 ± 4.59 min for cimifugin [1].

Pharmacokinetics Chromone Glycoside Absorption Comparative Bioavailability

In Vivo Anti-Nociceptive Efficacy

Cimifugin beta-D-glucopyranoside (prim-O-glucosylcimifugin, POG) demonstrated dose-dependent anti-nociceptive activity in a complete Freund's adjuvant (CFA)-induced rat arthritis pain model, achieving a maximal pain reduction of 56.6% with an ED₅₀ of 1.6 mg (subcutaneous administration). The compound's efficacy was directly benchmarked against indomethacin, a standard NSAID, and was described as comparable to indomethacin analgesia in the same model. Notably, repeated administration of POG over time did not induce tolerance [1].

In Vivo Analgesia Inflammatory Pain Model COX-2 Downregulation

Aqueous Solubility Advantage

The presence of the β-D-glucopyranose moiety at the 7-position of cimifugin beta-D-glucopyranoside substantially increases its aqueous solubility relative to the parent aglycone cimifugin. Technical datasheets report that the glycoside achieves water solubility of 94 mg/mL, whereas the aglycone cimifugin exhibits markedly lower aqueous solubility. The glucose unit confers enhanced hydrophilicity that improves compatibility with aqueous buffer systems and cell culture media . This solubility differential has practical implications for in vitro assay design, where the glycoside can be prepared as concentrated aqueous stock solutions without requiring high percentages of organic co-solvents that may confound cellular assay readouts .

Physicochemical Properties Glycoside Solubility Formulation Compatibility

MRGPRX2-Mediated Anti-Allergic Activity

In a Mas-related G protein-coupled receptor X2 (MRGPRX2) cell membrane chromatography screening study, cimifugin beta-D-glucopyranoside (prim-O-glucosylcimifugin), cimifugin, and 4′-O-β-D-glucosyl-5-O-methylvisamminol were all identified as retained fractions with affinity for MRGPRX2. Molecular docking confirmed that all three chromones could effectively bind to MRGPRX2 through hydrogen bonds with amino acid residues. Subsequent histamine release assays demonstrated that these three components inhibited histamine release in a dose-dependent manner across concentrations from 10 to 100 μM [1]. In a separate study using RBL-2H3 cells stimulated with DNP-IgE/DNP-BSA, cimifugin beta-D-glucopyranoside (POG) at high dose reduced β-hexosaminidase (β-Hex) release to 57.01% and histamine release to 24.20 ng/mL, both significantly lower than untreated model controls .

Anti-Allergic Mast Cell Degranulation MRGPRX2 Receptor

Cimifugin beta-D-glucopyranoside Validated Applications


Dual Glycoside-Aglycone Pharmacokinetics

Investigators conducting absorption, distribution, metabolism, and excretion (ADME) studies on chromone glycosides should select cimifugin beta-D-glucopyranoside for its unique property of functioning as a natural prodrug that generates both the intact glycoside and its aglycone metabolite cimifugin in systemic circulation following oral administration [1]. The compound exhibits a bimodal concentration-time curve after RS extract administration, with rapid glycoside absorption (Tmax = 0.50 min, T₁/₂ = 2.84 min) followed by sustained aglycone exposure (Tmax = 6.00 min, T₁/₂ = 8.08 min) [1]. This dual-entity kinetic profile is not obtainable through administration of cimifugin monomer alone, making the glycoside essential for studies investigating the pharmacokinetic behavior of Saposhnikoviae Radix-derived chromones [2].

In Vivo Inflammatory Pain Models

Researchers utilizing CFA-induced arthritis or formalin-induced nociception models in rodents can employ cimifugin beta-D-glucopyranoside as a validated positive control or test article with established in vivo efficacy parameters: maximal pain reduction of 56.6% and ED₅₀ of 1.6 mg (subcutaneous) [1]. The compound's efficacy is benchmarked against indomethacin and is mechanistically linked to dose-dependent reduction of spinal COX-2 content and downregulation of serum pro-inflammatory cytokines (TNFα, IL-1β, IL-6) in arthritic rats [1]. The absence of tolerance development with repeated dosing further supports its utility in chronic pain studies [1].

Anti-Allergic Mast Cell Assays

Cimifugin beta-D-glucopyranoside is suitable for in vitro allergy research requiring MRGPRX2 receptor-targeting compounds with validated functional activity. The compound demonstrates concentration-dependent histamine release inhibition (10-100 μM) in MRGPRX2-expressing systems and reduces β-hexosaminidase release to 57.01% in RBL-2H3 cell degranulation assays stimulated by DNP-IgE/DNP-BSA [1][2]. Molecular docking confirms hydrogen bond-mediated binding to MRGPRX2 amino acid residues [1]. These validated assay conditions provide a reference framework for investigators studying pseudoallergic reactions or screening MRGPRX2 antagonists.

Quality Control Standardization

Cimifugin beta-D-glucopyranoside serves as a designated marker compound in validated HPLC and UPLC-MS/MS methods for the authentication and quantitative analysis of Saposhnikoviae Radix and related botanical preparations [1][2]. The compound is one of four chromones (along with cimifugin, 5-O-methylvisammioside, and calycosin 7-O-β-D-glucopyranoside) identified as index components for quality control of standard decoctions [3]. Established analytical parameters include linear range 0.0107-0.2130 μg (r > 0.999), precision/stability RSD < 2%, and average recovery of 105.98% (RSD = 1.75%, n = 6) [3]. The compound's high purity availability (>98% by HPLC) from multiple vendors supports its use as a certified reference standard .

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